3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by its unique molecular structure, which includes propyl, butyl, and methyl groups attached to the xanthine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,3-dimethylxanthine with propyl and butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl and butyl groups, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 or NaOEt in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying xanthine derivatives.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored for potential therapeutic uses, particularly in the treatment of neurological disorders due to its stimulant properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The primary mechanism of action of 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione involves antagonism of adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of other xanthines, such as caffeine and theophylline .
Comparison with Similar Compounds
- Caffeine (1,3,7-trimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
Comparison: 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl substitutions, which confer distinct chemical and biological properties. Unlike caffeine, which is widely consumed as a stimulant, this compound is primarily used in research settings. Its longer alkyl chains may result in different pharmacokinetics and receptor binding affinities compared to other xanthines .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool for studying xanthine derivatives and exploring new therapeutic applications.
Properties
CAS No. |
81250-24-0 |
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Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-butyl-8-methyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-4-6-8-16-11-10(14-9(3)15-11)12(18)17(7-5-2)13(16)19/h4-8H2,1-3H3,(H,14,15) |
InChI Key |
QMRNVBQRDCPVDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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